![molecular formula C20H18ClN3O2 B2734113 4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940786-31-2](/img/structure/B2734113.png)
4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound “4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a heterocyclic compound . It has been described in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives .
Synthesis Analysis
The synthesis of this compound has been described in the literature. It involves the reaction of aryl aldehydes, urea/thiourea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation (MWI) in H2O . Another method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 4-chlorophenyl group and a phenethyl group .Chemical Reactions Analysis
The compound has been used in chemical reactions as a substrate. For example, it has been used in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives . The compound has also been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives .Scientific Research Applications
Therapeutic Potential
The compound belongs to the class of pyridopyrimidines, which have shown a broad spectrum of therapeutic activities . These include antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Anticancer Agents
Pyrido[2,3-d]pyrimidines, such as the compound , have been studied as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Inhibition of Dihydrofolate Reductase (DHFR)
The compound has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair . This inhibition can lead to antitumor effects .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to the compound, have been synthesized and screened for their antibacterial activity . They have shown activity against both Gram-negative and Gram-positive bacteria .
CNS Depressive Activity
The compound, as a member of the pyridopyrimidines class, has shown CNS depressive activity . This suggests potential applications in the treatment of disorders related to the central nervous system .
Anticonvulsant Activity
Pyridopyrimidines have also demonstrated anticonvulsant activity . This could make them useful in the development of new treatments for epilepsy and other seizure disorders .
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-8-6-14(7-9-15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXVGXZDHWBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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